molecular formula C18H25N3O4 B2720745 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide CAS No. 2034295-36-6

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide

Cat. No.: B2720745
CAS No.: 2034295-36-6
M. Wt: 347.415
InChI Key: CIQXNKIUUFRNEB-UHFFFAOYSA-N
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Description

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a tetrahydro-2H-pyran-4-yl methoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydro-2H-pyran-4-yl methanol, which is then converted into the corresponding nicotinoyl derivative through a series of reactions involving protection and deprotection steps, as well as coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2H-pyran-4-yl moiety can yield tetrahydropyran-4-one, while reduction of the nicotinoyl group can produce the corresponding piperidine derivative .

Scientific Research Applications

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a nicotinoyl group, and a tetrahydro-2H-pyran-4-yl methoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c19-17(22)14-3-7-21(8-4-14)18(23)15-1-2-16(20-11-15)25-12-13-5-9-24-10-6-13/h1-2,11,13-14H,3-10,12H2,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQXNKIUUFRNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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